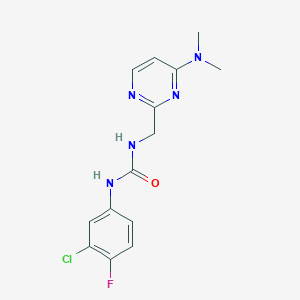
1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is commonly referred to as CDK4/6 inhibitor due to its ability to inhibit the activity of cyclin-dependent kinases 4 and 6. These kinases play a crucial role in cell cycle regulation, and their overactivity has been linked to various types of cancers, including breast cancer.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea involves the inhibition of cyclin-dependent kinases 4 and 6, which are essential for cell cycle progression. By inhibiting these kinases, the compound arrests the cell cycle at the G1 phase, preventing the proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea has been shown to have a selective effect on cancer cells, leaving healthy cells unaffected. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further inhibiting their growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea is its selectivity towards cancer cells, which reduces the risk of adverse effects on healthy cells. However, the compound has a short half-life, which limits its effectiveness in vivo. Additionally, its complex synthesis method and high cost may hinder its widespread use in research.
Zukünftige Richtungen
Despite the limitations, 1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea has significant potential for future research. Some possible future directions include:
1. Further optimization of the compound's structure to improve its pharmacokinetic properties and efficacy.
2. Combination therapy with other drugs to enhance its effectiveness.
3. Development of novel drug delivery systems to improve the compound's bioavailability.
4. Investigation of the compound's potential for treating other types of cancers.
Conclusion:
1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea is a promising compound with significant potential for cancer treatment. Its selective activity towards cancer cells and ability to induce apoptosis make it an attractive candidate for further research. However, its limitations, such as its short half-life and high cost, must be addressed to maximize its potential. Future research should focus on optimizing the compound's structure, developing new drug delivery systems, and investigating its potential for treating other types of cancers.
Synthesemethoden
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea involves a multi-step process that requires the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it is worth noting that the process is complex and requires specialized skills and equipment.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea has been extensively researched for its potential pharmacological applications. The compound has shown promising results in preclinical studies as a potential treatment for various types of cancers, including breast cancer, melanoma, and glioblastoma.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[[4-(dimethylamino)pyrimidin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN5O/c1-21(2)13-5-6-17-12(20-13)8-18-14(22)19-9-3-4-11(16)10(15)7-9/h3-7H,8H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMIUSUMZVSYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tert-butyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2788478.png)
![7-bromo-9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2788480.png)
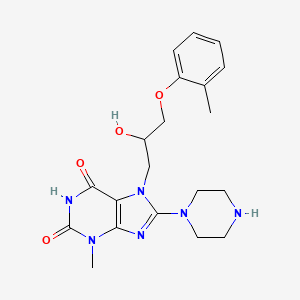
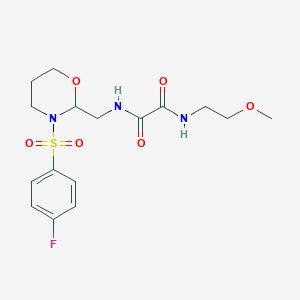
![[2-methoxy-4-(2H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B2788484.png)


![4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine](/img/structure/B2788492.png)
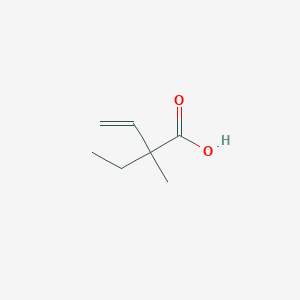
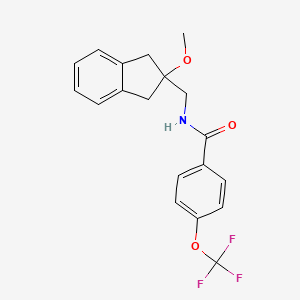

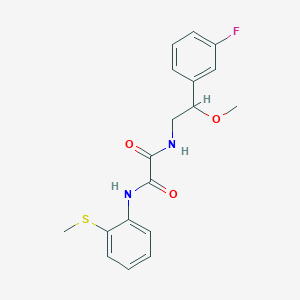

![Methyl 2-[4-(prop-2-enamido)phenyl]acetate](/img/structure/B2788499.png)